

A Comparative Guide: AGN-195183 vs. All-trans Retinoic Acid (ATRA)

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Compound of Interest

Compound Name: AGN-195183

Cat. No.: B1672190

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the retinoic acid receptor (RAR) agonist **AGN-195183** and the well-established therapeutic agent, all-trans retinoic acid (ATRA). The information presented is based on available preclinical and clinical data to assist researchers and drug development professionals in understanding the key differences in mechanism, selectivity, and potential therapeutic applications of these two compounds.

Executive Summary

All-trans retinoic acid (ATRA) is a pan-agonist of retinoic acid receptors (RARs), meaning it activates all three RAR subtypes: α , β , and γ .^{[1][2]} It is a cornerstone in the treatment of acute promyelocytic leukemia (APL), where it induces differentiation of leukemic promyelocytes.^{[3][4][5]} **AGN-195183** (also known as IRX-5183 or NRX-195183) is a potent and highly selective agonist for RAR α .^{[6][7][8]} This selectivity may offer therapeutic advantages in other hematological malignancies, such as non-APL acute myeloid leukemia (AML), by promoting myeloid differentiation without the potentially undesirable effects of RAR γ activation.^{[7][9]} Preclinical studies suggest that while ATRA can enhance the self-renewal of hematopoietic stem cells through RAR γ , the specific activation of RAR α by **AGN-195183** more effectively promotes the differentiation of committed myeloid progenitors.^[9]

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for **AGN-195183** and ATRA based on available experimental findings.

Table 1: Receptor Binding Affinity and Potency

Compound	Target	Dissociation Constant (Kd)	IC50
AGN-195183	RAR α	3 nM[6]	-
RAR β/γ	No activity reported[6]	-	
ATRA	RAR $\alpha/\beta/\gamma$	-	14 nM[2]

Table 2: In Vitro Efficacy in Cancer Cell Lines

Compound	Cell Line	Cancer Type	IC50 (Growth Inhibition)
AGN-195183	T-47D	Breast Cancer	1.4 nM[6]
SK-BR-3	Breast Cancer	11 nM[6]	
ATRA	T-47D	Breast Cancer	Data not available in direct comparison
SK-BR-3	Breast Cancer	Data not available in direct comparison	

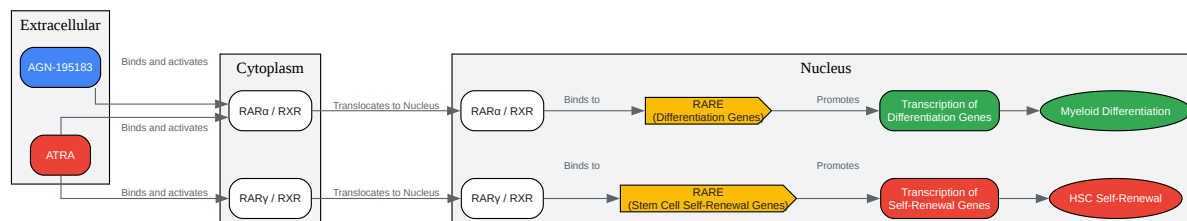
Table 3: Preclinical Efficacy in a Non-APL AML Model (AML1-ETO-expressing murine bone marrow progenitors)

Compound	Effect on Clonogenicity	Outcome on Myeloid Population
AGN-195183 (NRX195183)	Decreased in vitro clonogenicity[9]	Increase in the mature myeloid population[9]
ATRA	Potentiated in vitro clonogenicity[9]	Predominantly immature myeloid population[9]

Signaling Pathways and Mechanism of Action

Both **AGN-195183** and ATRA exert their effects by binding to retinoic acid receptors (RARs), which are ligand-activated transcription factors. These receptors form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[10] This binding modulates the transcription of genes involved in cell differentiation, proliferation, and apoptosis.

The key distinction between **AGN-195183** and ATRA lies in their receptor selectivity. ATRA, as a pan-agonist, activates RAR α , RAR β , and RAR γ . In contrast, **AGN-195183** is a selective agonist for RAR α . This difference is particularly relevant in the context of hematopoiesis. Preclinical evidence suggests that while RAR α activation promotes the differentiation of myeloid progenitors, RAR γ activation may contribute to the self-renewal of hematopoietic stem cells.[9] Therefore, the selective activation of RAR α by **AGN-195183** may offer a more targeted therapeutic approach for inducing differentiation in certain leukemias without stimulating the stem cell pool.



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Figure 1: Differential Signaling of **AGN-195183** and ATRA

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Receptor Binding Assay (Radioligand Displacement)

This protocol is a generalized procedure for determining the binding affinity of a compound to a specific retinoic acid receptor subtype.

- Objective: To determine the dissociation constant (Kd) of **AGN-195183** for RARα.
- Materials:
 - Recombinant human RARα ligand-binding domain (LBD).
 - Radiolabeled ligand (e.g., [³H]-all-trans retinoic acid).
 - Test compound (**AGN-195183**).
 - Binding buffer (e.g., TEGMN buffer: 20 mM Tris-HCl, pH 7.5, 1 mM EDTA, 10% glycerol, 50 mM NaCl, 5 mM DTT).

- Scintillation cocktail and counter.
- Procedure:
 - A constant concentration of the recombinant RAR α LBD and the radiolabeled ligand are incubated in the binding buffer.
 - Increasing concentrations of the unlabeled test compound (**AGN-195183**) are added to the mixture.
 - The reaction is incubated to allow binding to reach equilibrium (e.g., 2-4 hours at 4°C).
 - The bound radioligand is separated from the unbound radioligand (e.g., using a filter-binding assay or size-exclusion chromatography).
 - The amount of bound radioactivity is quantified using a scintillation counter.
 - The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
 - The K_d is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Cell Proliferation Assay (Sulforhodamine B Assay)

This protocol outlines a method for assessing the effect of **AGN-195183** and ATRA on the proliferation of cancer cell lines.

- Objective: To determine the IC₅₀ for growth inhibition of breast cancer cell lines (T-47D, SK-BR-3) by **AGN-195183**.
- Materials:
 - Breast cancer cell lines (T-47D, SK-BR-3).
 - Complete cell culture medium.
 - Test compounds (**AGN-195183**, ATRA).
 - 96-well cell culture plates.

- Sulforhodamine B (SRB) solution.
- Trichloroacetic acid (TCA).
- Tris base solution.
- Procedure:
 - Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
 - The cells are then treated with various concentrations of the test compounds (**AGN-195183** or ATRA) or vehicle control.
 - The plates are incubated for a defined period (e.g., 72 hours).
 - After incubation, the cells are fixed by adding cold TCA and incubating for 1 hour at 4°C.
 - The plates are washed with water and air-dried.
 - The fixed cells are stained with SRB solution for 30 minutes.
 - Unbound dye is removed by washing with 1% acetic acid.
 - The bound dye is solubilized with Tris base solution.
 - The absorbance is read on a microplate reader at a wavelength of 510 nm.
 - The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

In Vitro Clonogenicity Assay (Colony-Forming Cell Assay)

This protocol describes a method to evaluate the effects of **AGN-195183** and ATRA on the clonogenic potential of hematopoietic progenitor cells.

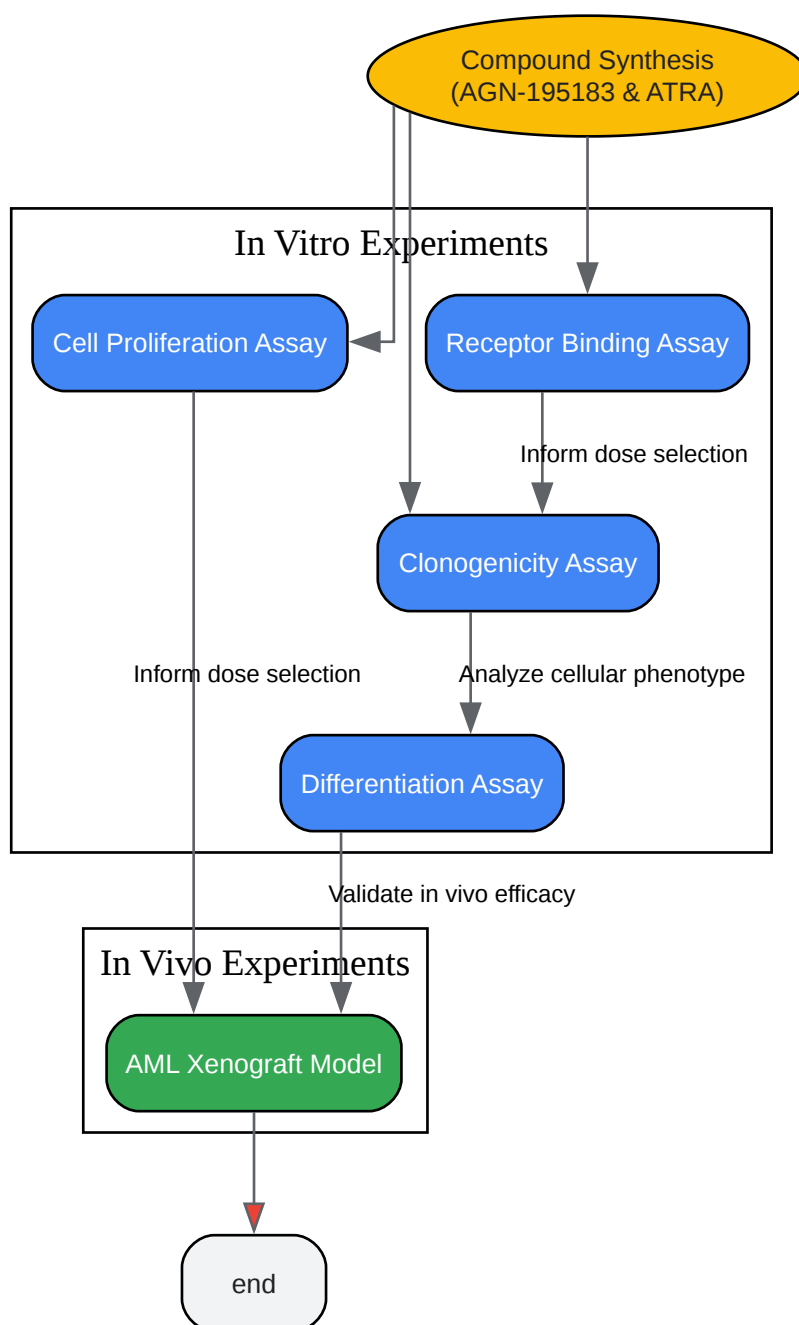
- Objective: To compare the effects of **AGN-195183** and ATRA on the in vitro clonogenicity of AML1-ETO-expressing murine bone marrow progenitors.
- Materials:
 - AML1-ETO-expressing murine bone marrow progenitor cells.
 - MethoCult™ medium (or similar methylcellulose-based medium) supplemented with appropriate cytokines.
 - Test compounds (**AGN-195183**, ATRA).
 - 35 mm culture dishes.
- Procedure:
 - Bone marrow progenitor cells are suspended in the MethoCult™ medium.
 - The cells are treated with the test compounds (**AGN-195183** or ATRA) at desired concentrations or with a vehicle control.
 - The cell suspension is plated in 35 mm culture dishes.
 - The plates are incubated for 7-14 days in a humidified incubator at 37°C and 5% CO₂.
 - Colonies (aggregates of >50 cells) are counted using an inverted microscope.
 - The number of colonies in the treated groups is compared to the control group to determine the effect on clonogenicity.

Myeloid Differentiation Analysis (Flow Cytometry)

This protocol details a method for assessing the differentiation status of myeloid cells following treatment with **AGN-195183** or ATRA.

- Objective: To evaluate the induction of myeloid differentiation in AML1-ETO-expressing murine bone marrow progenitors by **AGN-195183** and ATRA.
- Materials:

- Treated and control cells from the in vitro clonogenicity assay or liquid culture.
- Fluorescently-conjugated antibodies against myeloid differentiation markers (e.g., Mac-1/CD11b, Gr-1).
- Flow cytometer.
- FACS buffer (e.g., PBS with 2% FBS).
- Procedure:
 - Cells are harvested and washed with FACS buffer.
 - The cells are incubated with the fluorescently-conjugated antibodies for 30 minutes on ice in the dark.
 - The cells are washed again to remove unbound antibodies.
 - The stained cells are analyzed on a flow cytometer.
 - The percentage of cells expressing the myeloid differentiation markers is quantified to assess the level of differentiation.



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Figure 2: General Experimental Workflow for Compound Comparison

Conclusion

AGN-195183, a selective RAR α agonist, demonstrates a distinct pharmacological profile compared to the pan-RAR agonist ATRA. Its ability to potently induce myeloid differentiation without promoting the clonogenicity of leukemic progenitors in preclinical non-APL AML models

suggests a promising therapeutic avenue. Further investigation, including direct comparative studies across a broader range of hematological malignancies, is warranted to fully elucidate the clinical potential of **AGN-195183**. The detailed experimental protocols provided herein offer a framework for such future research.

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- To cite this document: BenchChem. [A Comparative Guide: AGN-195183 vs. All-trans Retinoic Acid (ATRA)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672190#agn-195183-vs-all-trans-retinoic-acid-atra]

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